2-(5-Methylenetetrahydro-2H-pyran-2-yl)acetic acid
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Overview
Description
2-(5-Methylenetetrahydro-2H-pyran-2-yl)acetic acid is an organic compound featuring a tetrahydropyran ring with a methylene group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylenetetrahydro-2H-pyran-2-yl)acetic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of 3,4-dihydropyran using a catalyst such as Raney nickel.
Introduction of the Methylene Group: The methylene group can be introduced via a Wittig reaction, where a suitable phosphonium ylide reacts with the tetrahydropyran derivative.
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylenetetrahydro-2H-pyran-2-yl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, anhydrous conditions.
Substitution: Alkyl halides, polar aprotic solvents.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(5-Methylenetetrahydro-2H-pyran-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-Methylenetetrahydro-2H-pyran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in metabolic pathways, leading to inhibition or activation of specific biochemical processes.
Pathways Involved: It may affect pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the methylene and acetic acid groups.
2-Methyltetrahydropyran: Similar structure but lacks the acetic acid moiety.
2-(2-Hydroxyethyl)tetrahydropyran: Contains a hydroxyethyl group instead of the methylene group.
Uniqueness
2-(5-Methylenetetrahydro-2H-pyran-2-yl)acetic acid is unique due to its combination of a tetrahydropyran ring, methylene group, and acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-(5-methylideneoxan-2-yl)acetic acid |
InChI |
InChI=1S/C8H12O3/c1-6-2-3-7(11-5-6)4-8(9)10/h7H,1-5H2,(H,9,10) |
InChI Key |
MOHVOHOKCCIZGJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC(OC1)CC(=O)O |
Origin of Product |
United States |
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